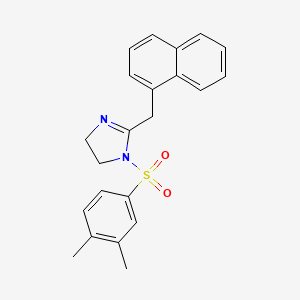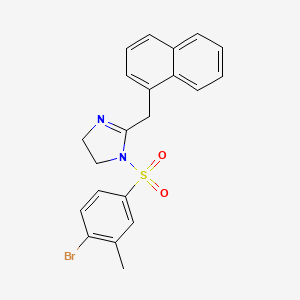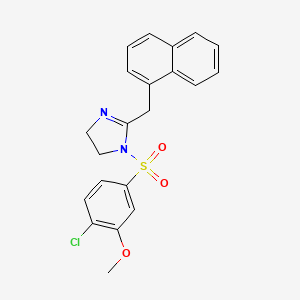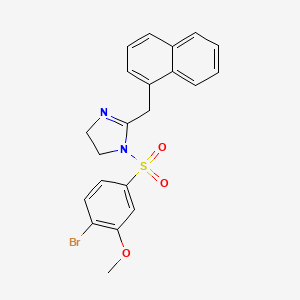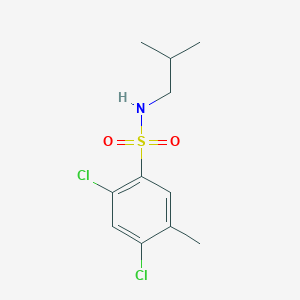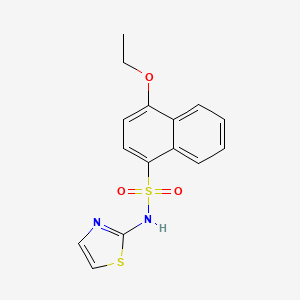
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is also known as ETS or ETS-1 inhibitor and is a potent inhibitor of ETS transcription factors. ETS transcription factors are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the inhibition of ETS transcription factors. These factors bind to DNA and regulate the expression of various genes involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these factors, this compound can prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various types of cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which could potentially have applications in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of using 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide in lab experiments is its potency as an ETS inhibitor. This compound has been shown to have a high affinity for ETS transcription factors, which makes it an effective tool for studying the role of these factors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the viability of cells in lab experiments.
将来の方向性
There are several future directions for research involving 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide. One of the areas of research could be the development of more potent and selective ETS inhibitors that could be used in the treatment of various types of cancer. Another area of research could be the identification of novel targets of ETS transcription factors, which could provide insights into the role of these factors in cellular processes. Additionally, the potential applications of this compound in the treatment of cardiovascular diseases could also be explored further.
合成法
The synthesis of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with thioamide, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reacting the intermediate with 4-ethoxy-1-naphthalenesulfonyl chloride. The purity of the product can be improved by recrystallization from ethanol.
科学的研究の応用
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in cancer research. ETS transcription factors are known to play a critical role in the development and progression of various types of cancer, and the inhibition of these factors by this compound has been shown to have anti-cancer effects. This compound has also been studied for its potential applications in cardiovascular research, as ETS transcription factors are involved in the regulation of vascular smooth muscle cell proliferation and migration.
特性
IUPAC Name |
4-ethoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-13-7-8-14(12-6-4-3-5-11(12)13)22(18,19)17-15-16-9-10-21-15/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQPUUYBCPWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

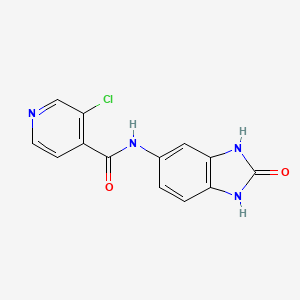
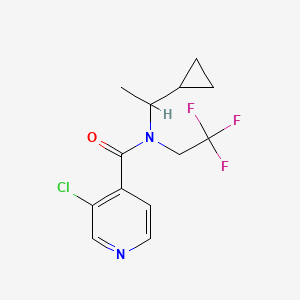
![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)
![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
